molecular formula C9H9ClN2O2 B14811985 2-Chloro-4-cyclopropoxynicotinamide

2-Chloro-4-cyclopropoxynicotinamide

Cat. No.: B14811985
M. Wt: 212.63 g/mol
InChI Key: QDRPZKIXMSJZQW-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxynicotinamide is a nicotinamide derivative featuring a chlorine substituent at the 2-position and a cyclopropoxy group at the 4-position of the pyridine ring. The cyclopropoxy moiety is notable for its steric and electronic effects, which can enhance metabolic stability compared to bulkier alkoxy groups. The chlorine atom at position 2 contributes to improved binding affinity in target proteins by influencing electron distribution and hydrophobic interactions .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C9H9ClN2O2/c10-8-7(9(11)13)6(3-4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

QDRPZKIXMSJZQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxynicotinamide typically involves the chlorination of nicotinamide derivatives. One common method involves the reaction of 2-chloronicotinic acid with cyclopropanol under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .

Scientific Research Applications

2-Chloro-4-cyclopropoxynicotinamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other nicotinamide derivatives.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Key Observations :

  • Replacement of chlorine with fluorine (as in 4-Cyclopropoxy-2-fluoronicotinamide) slightly lowers molecular weight and LogP, which may alter target selectivity.
  • Pyrimidine-based analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibit higher water solubility due to the polar carboxylic acid group .

Kinase Inhibition Profiles

Studies on nicotinamide derivatives suggest that substituents at positions 2 and 4 critically influence kinase binding:

  • This compound: Demonstrates nanomolar inhibition of JAK3 (IC₅₀ = 12 nM) due to optimal hydrophobic interactions from the cyclopropoxy group.
  • 2-Chloro-4-methoxynicotinamide : Shows weaker JAK3 inhibition (IC₅₀ = 45 nM), likely due to reduced steric hindrance from the smaller methoxy group.
  • 4-Cyclopropoxy-2-fluoronicotinamide : Exhibits broader selectivity across kinases (e.g., EGFR IC₅₀ = 8 nM) owing to fluorine’s electronegativity enhancing hydrogen bonding.

Metabolic Stability

  • The cyclopropoxy group in this compound reduces cytochrome P450-mediated metabolism, yielding a half-life (t₁/₂) of 6.2 hours in human liver microsomes.
  • In contrast, the methoxy analog undergoes rapid demethylation (t₁/₂ = 1.5 hours), limiting its in vivo efficacy.

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